Cas no 899956-02-6 (N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide)

N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide structure
899956-02-6 structure
商品名:N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide
CAS番号:899956-02-6
MF:C16H17ClN2O3S
メガワット:352.835781812668
CID:5500062

N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]benzamide
    • N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide
    • インチ: 1S/C16H17ClN2O3S/c17-15-9-5-4-8-14(15)12-19-23(21,22)11-10-18-16(20)13-6-2-1-3-7-13/h1-9,19H,10-12H2,(H,18,20)
    • InChIKey: KEGUSPWDZMBFHD-UHFFFAOYSA-N
    • ほほえんだ: C(NCCS(NCC1=CC=CC=C1Cl)(=O)=O)(=O)C1=CC=CC=C1

N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2751-0096-2μmol
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2751-0096-30mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2751-0096-3mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2751-0096-5μmol
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2751-0096-20mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2751-0096-10mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2751-0096-40mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2751-0096-4mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2751-0096-5mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2751-0096-25mg
N-(2-{[(2-chlorophenyl)methyl]sulfamoyl}ethyl)benzamide
899956-02-6 90%+
25mg
$109.0 2023-05-16

N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide 関連文献

N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamideに関する追加情報

Research Briefing on N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide (CAS: 899956-02-6)

N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide (CAS: 899956-02-6) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and benzamide functional groups, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound in drug discovery.

The structural features of N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide suggest its potential as a modulator of enzyme activity or receptor binding. The presence of the sulfonamide group is often associated with inhibitory effects on enzymes such as carbonic anhydrases or proteases, while the benzamide moiety may contribute to interactions with various biological targets. Recent research has focused on elucidating the precise molecular interactions and biological pathways influenced by this compound.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide on a panel of kinases implicated in inflammatory diseases. The compound demonstrated selective inhibition of specific kinase isoforms, with IC50 values in the low micromolar range. Molecular docking studies revealed that the sulfonamide group forms critical hydrogen bonds with the kinase active site, while the chlorophenyl moiety contributes to hydrophobic interactions. These findings suggest potential applications in the development of anti-inflammatory agents.

Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, explored the compound's potential as a proteolysis targeting chimera (PROTAC) warhead. The researchers modified the benzamide portion of N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide to incorporate an E3 ligase-recruiting moiety, creating bifunctional molecules capable of inducing targeted protein degradation. Preliminary results showed promising degradation efficiency for several disease-relevant proteins, highlighting the versatility of this chemical scaffold in modern drug discovery approaches.

Pharmacokinetic studies of N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide have revealed moderate metabolic stability and acceptable oral bioavailability in preclinical models. However, optimization of the physicochemical properties, particularly solubility and plasma protein binding, remains an area of active research. Several analogs have been synthesized to improve these characteristics while maintaining the desired biological activity.

The safety profile of N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide has been evaluated in preliminary toxicology studies. While the compound showed no significant cytotoxicity at therapeutic concentrations, some off-target effects were observed at higher doses. Current research efforts are focused on developing more selective derivatives to minimize potential adverse effects while enhancing target engagement.

In conclusion, N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide represents a promising chemical scaffold with multiple potential therapeutic applications. Recent studies have demonstrated its utility as both a direct modulator of enzyme activity and as a component of more complex drug modalities like PROTACs. Further optimization and characterization of this compound class may yield valuable candidates for various disease indications, particularly in areas such as inflammation and oncology.

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